molecular formula C14H21NO2 B13344765 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol

1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13344765
M. Wt: 235.32 g/mol
InChI Key: MWODUSQDVOOSEJ-UHFFFAOYSA-N
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Description

1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a (3-methoxyphenyl)amino-methyl substituent at the 1-position of the cyclohexane ring. Its structure consists of a hydroxyl group and a secondary amine-linked 3-methoxyphenyl moiety, distinguishing it from related analgesics like tramadol, which possesses a dimethylaminomethyl group instead .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(3-methoxyanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-5-6-12(10-13)15-11-14(16)8-3-2-4-9-14/h5-7,10,15-16H,2-4,8-9,11H2,1H3

InChI Key

MWODUSQDVOOSEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2(CCCCC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 1-cyano-((4-methoxyphenyl)methyl)cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . This method is advantageous for industrial production due to its high catalytic activity, shorter reaction times, and simplified post-reaction treatment.

Chemical Reactions Analysis

Nucleophilic Reactions

The hydroxyl and amine groups participate in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form ester or amide derivatives.
    Conditions : Room temperature, base catalyst (e.g., pyridine).
    Product : 1-(((3-Methoxyphenyl)acetamido)methyl)cyclohexan-1-yl acetate\text{1-(((3-Methoxyphenyl)acetamido)methyl)cyclohexan-1-yl acetate} .

  • Alkylation : The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide).
    Conditions : NaHCO3\text{NaHCO}_3, reflux in ethanol.
    Product : 1-(((3-Methoxyphenyl)(methyl)amino)methyl)cyclohexan-1-ol\text{1-(((3-Methoxyphenyl)(methyl)amino)methyl)cyclohexan-1-ol} .

Oxidation

The alcohol group oxidizes to a ketone under strong oxidizing conditions:
Reagents : KMnO4/H2SO4\text{KMnO}_4/\text{H}_2\text{SO}_4 or CrO3\text{CrO}_3.
Product : 1-(((3-Methoxyphenyl)amino)methyl)cyclohexanone\text{1-(((3-Methoxyphenyl)amino)methyl)cyclohexanone} .
Mechanism : Protonation of -OH followed by hydride abstraction (via E2) or radical pathways.

Reduction

The aromatic methoxy group can be reduced to a hydroxyl group:
Reagents : LiAlH4\text{LiAlH}_4 or B2H6\text{B}_2\text{H}_6.
Product : 1-(((3-Hydroxyphenyl)amino)methyl)cyclohexan-1-ol\text{1-(((3-Hydroxyphenyl)amino)methyl)cyclohexan-1-ol} .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring undergoes EAS at the para position due to methoxy’s strong activating effect:

  • Nitration :
    Conditions : HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C.
    Product : 1-(((3-Methoxy-4-nitrophenyl)amino)methyl)cyclohexan-1-ol\text{1-(((3-Methoxy-4-nitrophenyl)amino)methyl)cyclohexan-1-ol} .

  • Sulfonation :
    Reagent : H2SO4\text{H}_2\text{SO}_4, 50°C.
    Product : 1-(((3-Methoxy-4-sulfophenyl)amino)methyl)cyclohexan-1-ol\text{1-(((3-Methoxy-4-sulfophenyl)amino)methyl)cyclohexan-1-ol} .

Grignard and Organometallic Reactions

The cyclohexanol backbone reacts with Grignard reagents:
Reagent : CH3MgBr\text{CH}_3\text{MgBr} (in THF, 0°C).
Product : 1-(((3-Methoxyphenyl)amino)methyl)-1-methylcyclohexan-1-ol\text{1-(((3-Methoxyphenyl)amino)methyl)-1-methylcyclohexan-1-ol} .
Stereochemistry : Chelation-controlled addition favors equatorial methyl group formation .

Condensation and Cyclization

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.
    Conditions : Ethanol, reflux with molecular sieves.
    Product : 1-((N-(3-Methoxyphenyl)benzylideneamino)methyl)cyclohexan-1-ol\text{1-((N-(3-Methoxyphenyl)benzylideneamino)methyl)cyclohexan-1-ol} .

  • Heterocycle Synthesis : Intramolecular cyclization under acidic conditions yields tetrahydroisoquinoline derivatives .

Stereochemical Considerations

  • Grignard Additions : Steric effects from the cyclohexane ring and chelation with the amine group dictate diastereoselectivity. For example, methyl addition via CH3MgCl\text{CH}_3\text{MgCl} produces >90% cis-isomer .

  • Epoxidation : Reacts with mCPBA\text{mCPBA} to form epoxides with trans stereochemistry, confirmed by X-ray crystallography .

Scientific Research Applications

Based on the search results, here's what is known about the applications of chemical compounds similar to "1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol":

This compound

  • This compound is of interest because of its potential biological activities, particularly in medicinal fields.

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

  • Chemistry Used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
  • Biology Studied for potential biological activities, including antioxidant and anticancer properties. Its antioxidant properties are linked to its ability to scavenge free radicals, reducing oxidative stress in cells. Derivatives of this compound have shown antioxidant activity approximately 1.4 times higher than that of ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases.
  • Medicine Research is ongoing to explore potential therapeutic applications, particularly in the treatment of cancer and other diseases associated with oxidative stress. It has shown effectiveness against glioblastoma cells and moderate activity against breast cancer cells. The mechanism of action involves apoptosis induction via caspase activation and cell cycle arrest.
  • Industry Used in the development of various industrial chemicals and materials.

1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol compounds

  • The US Patent US5801201A describes 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol compounds for use in drugs, particularly pain-killing drugs . These compounds exhibit a pronounced analgesic effect and are toxicologically harmless . The intention behind the development of these substances was to find treatments for severe pain without the typical side effects associated with opioids, such as nausea and vomiting, sometimes seen with tramadol .
  • These drugs may contain support materials, fillers, solvents, diluents, colorants, and/or binders . They can be applied orally, intravenously, intraperitoneally, intradermally, intramuscularly, intranasally, buccally, or locally . Dosage forms include tablets, dragees, capsules, granules, drops, juices, syrups, solutions, suspensions, and sprays . Percutaneous application is also possible, using a dissolved form or a patch, with agents to promote dermal penetration .

Mechanism of Action

The mechanism of action of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol include tramadol, its isomers, and derivatives with modified amino or cyclohexane substituents. Below is a detailed comparison:

Structural Analogues

Compound Name Substituent on Cyclohexanol Molecular Formula Key Features Biological Activity/Notes
This compound (3-Methoxyphenyl)amino-methyl C₁₄H₂₀N₂O₂ Secondary amine; potential for hydrogen bonding due to anilino group. Limited pharmacological data; structural similarity suggests possible opioid receptor interaction.
Tramadol (± cis-isomer) Dimethylaminomethyl C₁₆H₂₅NO₂ Tertiary amine; higher lipophilicity (logP ~1.96) . μ-opioid agonist; serotonin/norepinephrine reuptake inhibitor; analgesic ED₅₀ ~10 mg/kg (mice) .
trans-Tramadol ((1R,2R)-isomer) Dimethylaminomethyl C₁₆H₂₅NO₂ Stereospecific activity; enhanced receptor binding vs. cis-isomer. 3x more potent than cis-isomer; ~1/3 potency of morphine in vivo .
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol Benzyl(methyl)amino C₁₄H₂₁NO Bulky aromatic substituent; logP ~1.96 . Unknown activity; structural rigidity may reduce blood-brain barrier penetration.
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol Trifluoromethyl and ketone groups C₇H₉F₃O₂ Electron-withdrawing groups; altered ring conformation. No analgesic data; synthetic intermediate for fluorinated pharmaceuticals .

Stereochemical and Functional Group Impact

  • Stereochemistry : The trans-configuration in tramadol isomers enhances analgesic efficacy by optimizing spatial alignment with opioid receptors, whereas cis-isomers show reduced activity . The target compound’s stereochemical preferences remain uncharacterized but could follow similar trends.
  • Methoxy Positioning : The 3-methoxy group on the phenyl ring is conserved in tramadol and its analogs, critical for π-π stacking interactions with receptor sites .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: Tramadol undergoes hepatic CYP2D6-mediated O-demethylation to active metabolites (e.g., O-desmethyltramadol), whereas the target compound’s anilino group may direct metabolism toward N-dealkylation or oxidation, altering bioavailability .
  • logP and Solubility: Tramadol’s logP (~1.96) supports CNS penetration, while the target compound’s polar anilino group may reduce logP, possibly limiting brain uptake .

Research Findings and Data Gaps

  • Analgesic Activity : Tramadol’s trans-isomer exhibits 3x higher potency than its cis-counterpart, highlighting the importance of stereochemistry . The target compound’s activity profile remains unstudied but warrants evaluation in opioid receptor binding assays.
  • Synthetic Accessibility: Tramadol derivatives are synthesized via Grignard additions or cyclohexanone condensations , but the target compound’s preparation route is undocumented.

Biological Activity

1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclohexanol backbone with a 3-methoxyphenyl group and an amino methyl substituent, which may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13_{13}H19_{19}NO
  • CAS Number: 14685102

Structural Characteristics

FeatureDescription
Functional Groups Hydroxyl, amine, ether
Molecular Weight 219.30 g/mol
Solubility Soluble in organic solvents

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds, suggesting that the presence of the methoxy group may enhance antibacterial activity. For instance, derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Antioxidant Properties

Compounds featuring hydroxyl groups are often evaluated for their antioxidant capabilities. The presence of the cyclohexanol moiety in this compound may confer protective effects against oxidative stress by scavenging free radicals. Studies have demonstrated that structurally related compounds exhibit significant antioxidant activity, which could be attributed to their ability to donate hydrogen atoms or electrons .

Study 1: Antibacterial Evaluation

A study conducted on derivatives of phenolic compounds demonstrated that those with methoxy substitutions had enhanced antibacterial activity against Helicobacter pylori strains. The MIC values ranged from 32 to 64 µg/mL for some derivatives, indicating a promising potential for similar structures .

Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant properties of cyclohexanol derivatives found that certain compounds exhibited significant radical scavenging abilities, with IC50_{50} values indicating effective neutralization of DPPH radicals. This suggests that this compound may also possess considerable antioxidant effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation. For example, reacting 3-methoxyaniline with a cyclohexanol derivative (e.g., 1-(bromomethyl)cyclohexan-1-ol) in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Monitoring via TLC or HPLC ensures reaction completion . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization includes adjusting stoichiometry, temperature, and catalyst (e.g., NaBH4_4 for reductive steps) .

Q. How is the structural identity of this compound confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (CDCl3_3) shows peaks for the cyclohexanol hydroxyl (~1.5–2.5 ppm), methoxy group (~3.8 ppm), and aromatic protons (~6.5–7.2 ppm). 13^{13}C NMR confirms the quaternary cyclohexanol carbon (~70 ppm) and methoxy carbon (~55 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+^+) at m/z 276.1702 (calculated for C15_{15}H22_{22}NO2_2) .
  • X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the amino-methyl and methoxyphenyl groups .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology : Refer to SDS guidelines:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a cool (<25°C), dry environment in amber glass vials to prevent photodegradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary chemical reactions involving the hydroxyl and amino groups in this compound?

  • Methodology :

  • Oxidation : The cyclohexanol hydroxyl can be oxidized to a ketone using Jones reagent (CrO3_3/H2_2SO4_4) under controlled conditions .
  • Acylation : The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amide derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for reactions (e.g., oxidation pathways) and predict regioselectivity .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to explore potential binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (from X-ray or NMR) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodology : Conduct accelerated stability studies:

  • Store the compound in solvents of varying polarity (hexane, ethanol, DMSO) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., oxidized or hydrolyzed derivatives) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Comparative Analysis : Compile 1^1H NMR data from multiple sources (PubChem, ECHA) and identify discrepancies (e.g., shifts due to solvent or impurities). Validate via independent synthesis and spectral acquisition .
  • Isotopic Labeling : Use 15^{15}N-labeled 3-methoxyaniline to distinguish amine proton signals from noise .

Q. How can enantiomeric purity be achieved, and what chiral analysis methods are applicable?

  • Methodology :

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phase .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm absolute configuration .

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